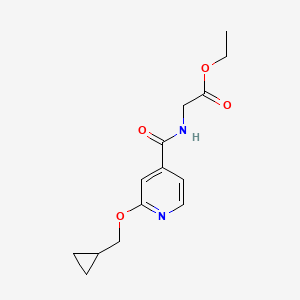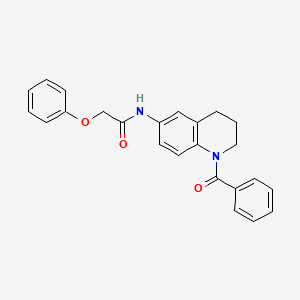
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, also known as BTA-EG6, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTA-EG6 is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit anticancer, anti-inflammatory, and antiviral activities.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has been found to exhibit antiviral activity against the influenza virus by inhibiting the viral replication.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves the inhibition of various signaling pathways. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide also activates the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases, resulting in apoptosis. Moreover, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has been found to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has been found to exhibit antiviral activity against the influenza virus by inhibiting the viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is its potential therapeutic properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide exhibits anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is its low solubility in water, which can make it difficult to use in lab experiments.
Future Directions
There are several future directions for the research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide. One of the directions is to investigate the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide as a therapeutic agent for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to optimize the synthesis method of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide to improve its solubility and bioavailability. Moreover, future research can focus on the development of new derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide with enhanced therapeutic properties.
Conclusion
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide exhibits anticancer, anti-inflammatory, and antiviral activities and has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide also inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. However, the low solubility of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can make it difficult to use in lab experiments. Future research can focus on investigating the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide as a therapeutic agent and optimizing its synthesis method to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid followed by the addition of benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is shown in Figure 1.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-13-14-22-19(16-20)10-7-15-26(22)24(28)18-8-3-1-4-9-18/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLCYKRYQXUCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

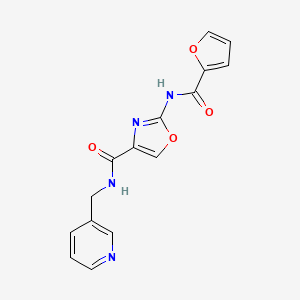
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B2909514.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one](/img/structure/B2909515.png)
![(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2909518.png)
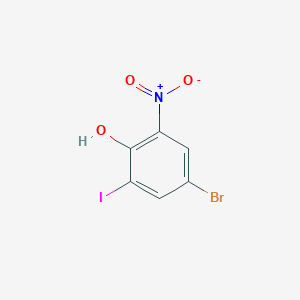

![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
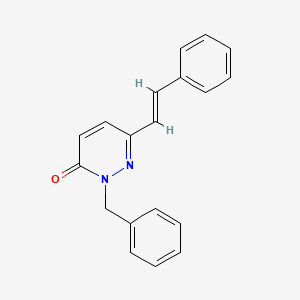

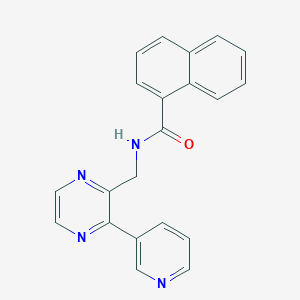
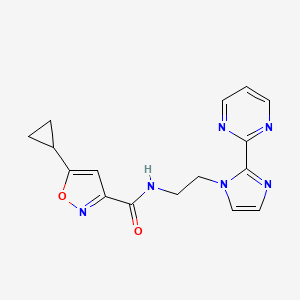
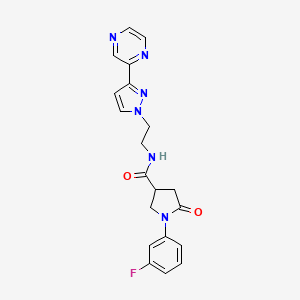
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
